molecular formula C13H20N4O B3019158 N-[1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-yl]prop-2-enamide CAS No. 2411308-03-5

N-[1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-yl]prop-2-enamide

Cat. No.: B3019158
CAS No.: 2411308-03-5
M. Wt: 248.33
InChI Key: LIUPSHJWMTTWEU-UHFFFAOYSA-N
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Description

N-[1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-yl]prop-2-enamide is a synthetic organic compound that features a piperidine ring substituted with a 2-methylpyrazole moiety and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-yl]prop-2-enamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

    Attachment of the 2-Methylpyrazole Moiety: The 2-methylpyrazole group is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with a suitable pyrazole derivative.

    Introduction of the Prop-2-enamide Group: The final step involves the acylation of the piperidine-pyrazole intermediate with acryloyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in polar solvents under mild to moderate temperatures.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-yl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biology: The compound is studied for its biological activity, including its effects on cellular processes and potential therapeutic benefits.

    Materials Science: It is explored for its use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-yl]acetamide: Similar structure with an acetamide group instead of a prop-2-enamide group.

    N-[1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-yl]but-2-enamide: Similar structure with a but-2-enamide group instead of a prop-2-enamide group.

Uniqueness

N-[1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-yl]prop-2-enamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[1-[(2-methylpyrazol-3-yl)methyl]piperidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-3-13(18)15-11-5-8-17(9-6-11)10-12-4-7-14-16(12)2/h3-4,7,11H,1,5-6,8-10H2,2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUPSHJWMTTWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN2CCC(CC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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